molecular formula C11H15N3S B12168939 Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- CAS No. 96662-11-2

Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)-

Cat. No.: B12168939
CAS No.: 96662-11-2
M. Wt: 221.32 g/mol
InChI Key: IOUPZCKFFLUDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- is a chemical compound with the molecular formula C10H14N4S. This compound is known for its unique structure, which includes a hydrazinecarbothioamide group attached to an isopropylidene and a phenylmethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- typically involves the reaction of hydrazinecarbothioamide with isopropylidene and phenylmethyl groups under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetone Semicarbazone: Similar in structure but with different functional groups.

    Thiourea Derivatives: Share the thiourea group but differ in other substituents.

Uniqueness

Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

96662-11-2

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-benzyl-3-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C11H15N3S/c1-9(2)13-14-11(15)12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,12,14,15)

InChI Key

IOUPZCKFFLUDDL-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.